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Compound of Interest

Compound Name: 3-Amino-7-methyl-1H-indazole

Cat. No.: B110949

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-
amino-7-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and
materials science. While a complete experimental dataset for this specific molecule is not
readily available in public literature, this document, grounded in the established principles of
spectroscopy and data from analogous structures, offers a robust predictive overview of its
Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)
spectroscopic characteristics. This guide is intended for researchers, scientists, and drug
development professionals engaged in the synthesis and characterization of novel indazole
derivatives.

Introduction

Indazoles are bicyclic heterocyclic aromatic organic compounds that consist of a benzene ring
fused to a pyrazole ring. The indazole scaffold is a prominent feature in many biologically active
compounds, exhibiting a wide range of therapeutic properties, including antitumor, anti-
inflammatory, and antimicrobial activities.[1] The substituent pattern on the indazole ring
system significantly influences its physicochemical properties and biological activity. 3-amino-
7-methyl-1H-indazole, in particular, combines the electron-donating effects of an amino group
at the 3-position and a methyl group at the 7-position, which are expected to modulate its
electronic and structural characteristics. Accurate interpretation of its spectroscopic data is
paramount for structural confirmation and for understanding its chemical behavior.

Molecular Structure and Analysis Workflow

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b110949?utm_src=pdf-interest
https://www.benchchem.com/product/b110949?utm_src=pdf-body
https://www.benchchem.com/product/b110949?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://www.benchchem.com/product/b110949?utm_src=pdf-body
https://www.benchchem.com/product/b110949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The structural elucidation of a novel or uncharacterized compound like 3-amino-7-methyl-1H-
indazole follows a systematic workflow. Each spectroscopic technique provides a unique piece

of the structural puzzle, and their combined interpretation leads to an unambiguous
assignment.

Synthesis of 3-Amino-7-methyl-1H-indazole
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Figure 1: General Workflow for Spectroscopic Analysis

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 3-
amino-7-methyl-1H-indazole.

Mass Spectrometry (MS)
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Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 3-amino-7-methyl-1H-indazole (CsHoNs), the
expected mass spectral data are as follows:

Predicted
lon Calculated m/z Notes
Abundance
Protonated molecular
[M+H]* 148.0875 High ion, expected in ESI
and ClI
) ) Molecular ion,
[M]*+ 147.0796 Moderate to High ]
expected in El
Loss of a methyl
[M-CHs]* 132.0667 Moderate )
radical
Loss of an amino
[M-NHz]* 131.0738 Moderate i
radical
Loss of neutral
[M-Nz]* 119.0837 Moderate nitrogen from the

indazole ring

Interpretation:

The high-resolution mass spectrum should show a protonated molecular ion [M+H]* at m/z
148.0875 in electrospray ionization (ESI) or chemical ionization (Cl) modes. The molecular ion
[M]*" at m/z 147.0796 would be prominent in electron ionization (El). Key fragmentation
patterns would likely involve the loss of the methyl group (resulting in a peak at m/z 132.0667)
and the amino group (peak at m/z 131.0738). Another characteristic fragmentation of the
indazole core is the loss of a neutral nitrogen molecule (Nz2), which would give rise to a
fragment ion at m/z 119.0837.

Experimental Protocol:

High-resolution mass spectra can be obtained on a time-of-flight (TOF) or Orbitrap mass
spectrometer. For ESI, the sample is typically dissolved in a mixture of methanol or acetonitrile
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with a small amount of formic acid to promote protonation. For El, the sample is introduced

directly or via a gas chromatograph, and the ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation. The predicted IR absorption bands for 3-amino-7-methyl-

1H-indazole are summarized below.

Wavenumber (cm~?)

Intensity

Assighment

N-H stretching (asymmetric

3450-3300 Medium-Strong, Doublet and symmetric) of the amino
group
_ N-H stretching of the indazole
3200-3100 Broad, Medium )
ring
3050-3000 Weak-Medium Aromatic C-H stretching
] Aliphatic C-H stretching of the
2950-2850 Weak-Medium
methyl group
N-H scissoring of the amino
1640-1600 Strong
group
) C=C and C=N stretching of the
1600-1450 Medium-Strong o
aromatic rings
1400-1350 Medium C-N stretching
C-H out-of-plane bending of
850-750 Strong

the substituted benzene ring

Interpretation:

The IR spectrum will be characterized by a pair of medium to strong absorption bands in the

3450-3300 cm~1 region, corresponding to the asymmetric and symmetric N-H stretching

vibrations of the primary amino group. A broader absorption between 3200-3100 cm~1 is

expected for the N-H stretch of the indazole ring. The presence of the aromatic system will be
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confirmed by weak to medium C-H stretching bands above 3000 cm~* and C=C/C=N stretching
vibrations in the 1600-1450 cm~1 region. The methyl group will show aliphatic C-H stretching
absorptions just below 3000 cm~1. A strong band around 1620 cm~1 is indicative of the N-H
scissoring vibration of the amino group. The substitution pattern on the benzene ring will give
rise to characteristic C-H out-of-plane bending bands in the 850-750 cm~1 region.

Experimental Protocol:

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The
solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance
(ATR) accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic
molecule, providing information about the connectivity of atoms and their chemical
environment.

N1 N2 Cc3 C3a c4 C5 Cé6 c7 C7a NH2 CH3

Figure 2: Structure of 3-Amino-7-methyl-1H-indazole with Atom Numbering

Click to download full resolution via product page

Caption: Structure of 3-amino-7-methyl-1H-indazole with standard atom numbering.

'H NMR Spectroscopy

The predicted *H NMR chemical shifts for 3-amino-7-methyl-1H-indazole in DMSO-de are
presented below. DMSO-de is a common solvent for indazole derivatives as it allows for the
observation of the exchangeable NH protons.[2]
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Predicted Coupling

Proton Chemical Shift  Multiplicity Integration Constants (J,
(3, ppm) Hz)

H1 (N-H) 11.0 - 12.0 brs 1H -

H4 72-7.4 d 1H J=7-8

H5 6.8-7.0 t 1H J=7-8

H6 7.0-7.2 d 1H J=7-8

NH:2 5.0-6.0 brs 2H -

CHs 23-25 S 3H -

Interpretation:

The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield
chemical shift (& 11.0-12.0 ppm). The protons of the amino group will also be a broad singlet,
typically in the range of & 5.0-6.0 ppm. The aromatic protons H4, H5, and H6 will form a
coupled system. H5 is expected to be a triplet due to coupling with both H4 and H6. H4 and H6
will appear as doublets. The methyl group at the 7-position will be a singlet in the upfield region
(6 2.3-2.5 ppm).

3C NMR Spectroscopy

The predicted 13C NMR chemical shifts for 3-amino-7-methyl-1H-indazole in DMSO-ds are as
follows:
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Carbon Predicted Chemical Shift (8, ppm)
C3 145 - 150

C3a 120 - 125

Cc4 115-120

C5 120 - 125

C6 125-130

c7 110 - 115

C7a 135 - 140

CHs 15-20

Interpretation:

The carbon atom bearing the amino group (C3) will be significantly deshielded and is expected
to appear in the & 145-150 ppm region. The quaternary carbons C3a and C7a will also be in
the downfield region. The protonated aromatic carbons (C4, C5, C6) will resonate in the typical
aromatic region (6 110-130 ppm). The carbon of the methyl group will be found in the upfield
aliphatic region (o 15-20 ppm). Techniques like DEPT (Distortionless Enhancement by
Polarization Transfer) can be used to distinguish between CH, CHz, and CHs groups.[3]

Experimental Protocol for NMR:

Approximately 5-10 mg of the sample should be dissolved in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube. A small amount of
tetramethylsilane (TMS) can be added as an internal reference (& = 0.00 ppm). Spectra are
typically recorded on a 400 MHz or higher field NMR spectrometer. For 13C NMR, a larger
number of scans is required due to the low natural abundance of the 3C isotope.[3]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key
spectroscopic data for 3-amino-7-methyl-1H-indazole. The interpretations are based on the
fundamental principles of each spectroscopic technique and comparative analysis with
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structurally related indazole derivatives. The provided data and protocols should serve as a
valuable resource for scientists working on the synthesis and characterization of this and
similar molecules, facilitating efficient and accurate structural elucidation. The actual
experimental data may show minor deviations from the predicted values, which can be
rationalized based on the specific experimental conditions and the subtle electronic and steric
effects within the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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